3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a synthetic organic compound known for its complex structure and potential biological activities. This compound features a chromenone moiety, which is a derivative of coumarin, and a thiazole-pyridine component that may enhance its pharmacological profile. The molecular formula is , with a molecular weight of approximately 368.4 g/mol. Its unique structural elements suggest significant implications in medicinal chemistry and therapeutic applications, particularly in targeting various diseases.
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. Key methods include:
The optimization of reaction conditions, including temperature, solvent choice, and reaction time, is crucial to achieving high yields and purity of the final product.
The molecular structure of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide can be described as follows:
The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O5 |
| Molecular Weight | 368.4 g/mol |
| SMILES | COc1ccc(NC(=O)CCc2cc3c(C)cc(=O)oc3cc2OC)cn1 |
The chemical reactivity of this compound can be explored through various organic reactions typical for chromen derivatives. Potential reactions include:
These reactions are essential for understanding the compound's stability and potential transformations in biological systems.
Preliminary studies suggest that 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide may exhibit significant biological activity through several mechanisms:
Further research is needed to elucidate these mechanisms and their implications for therapeutic efficacy.
The physical and chemical properties of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide are crucial for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
These properties are significant for applications in drug formulation and delivery.
The potential applications of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide are diverse:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5